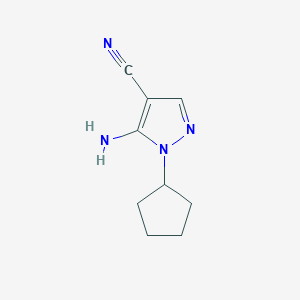

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-cyclopentylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDLXWBYRZAWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591768 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30929-67-0 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Topic: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile chemical structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Versatile Scaffold for ATP-Competitive Kinase Inhibitor Discovery

Executive Summary

In the landscape of heterocyclic medicinal chemistry, This compound (CAS: 30929-67-0) represents a critical "privileged structure." This scaffold serves as a bifunctional building block, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines —isosteres of the purine bases adenine and guanine.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthetic accessibility, structural characterization, and its pivotal role as a precursor for ATP-competitive inhibitors targeting kinases (e.g., BTK, JAK) and phosphodiesterases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The core structure features a pyrazole ring substituted at the N1 position with a lipophilic cyclopentyl group. The C4-cyano and C5-amino motifs provide an "ortho-amino nitrile" arrangement, a classic handle for annulation reactions.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 30929-67-0 |

| Molecular Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128–132 °C (Typical range for this class) |

| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic due to cyclopentyl ring) |

| H-Bond Donors | 1 (Primary amine, -NH₂) |

| H-Bond Acceptors | 3 (Nitrile N, Pyrazole N2, Amine N) |

Structural Significance[1][5]

-

Cyclopentyl Moiety: Provides hydrophobic bulk, often targeting the ribose-binding pocket or hydrophobic region I/II in kinase active sites. It modulates solubility and membrane permeability compared to planar aryl substituents.

-

Ortho-Amino Nitrile: This vicinal arrangement is highly reactive toward cyclocondensation with carbon electrophiles (formamide, urea, amidines) to generate fused bicyclic systems.

Synthetic Framework & Mechanism

The synthesis of this compound follows a regioselective cyclocondensation strategy. The standard protocol involves the reaction of cyclopentylhydrazine with (ethoxymethylene)malononitrile .

Reaction Mechanism

The reaction proceeds via a Michael addition-elimination sequence followed by an intramolecular Thorpe-Ziegler type cyclization.

-

Nucleophilic Attack: The terminal nitrogen (

) of cyclopentylhydrazine attacks the electrophilic -

Intermediate Formation: Formation of the hydrazone intermediate.

-

Cyclization: The internal nitrogen (substituted with cyclopentyl) attacks one of the nitrile groups.

-

Tautomerization: An imine-enamine tautomerization yields the stable aromatic 5-aminopyrazole.

Visualization of Synthesis Pathway

Caption: Regioselective synthesis of the 5-amino-pyrazole core via condensation of hydrazine and alkylidene malononitrile.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 10 mmol scale.

Materials

-

Cyclopentylhydrazine hydrochloride (1.37 g, 10 mmol)

-

(Ethoxymethylene)malononitrile (1.22 g, 10 mmol)

-

Triethylamine (Et₃N) (2.1 mL, 15 mmol)

-

Ethanol (Absolute, 20 mL)

Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopentylhydrazine HCl in Ethanol (20 mL).

-

Neutralization: Add Triethylamine dropwise at room temperature. A white precipitate (Et₃N·HCl) may form; this is normal.

-

Addition: Add (Ethoxymethylene)malononitrile in one portion. The solution typically turns yellow.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (EMMN) should disappear, and a new fluorescent spot (Product, R_f ~ 0.4) should appear.[1]

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If the product precipitates upon cooling, filter the solid and wash with cold ethanol.

-

Option B (Extraction): If no precipitate forms, concentrate the solvent in vacuo. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from minimal hot Ethanol or Ethanol/Water (9:1) to yield pale yellow crystals.

Analytical Validation (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.65 (s, 1H, Pyrazole C3-H) – Diagnostic singlet.

- 6.45 (s, 2H, -NH₂, exchangeable with D₂O) – Broad singlet.

- 4.55 (m, 1H, Cyclopentyl N-CH) – Methine proton.

- 1.60–2.10 (m, 8H, Cyclopentyl -CH₂-) – Multiplets.

-

IR (ATR):

-

2210–2220 cm⁻¹ (C≡N stretch, sharp).

-

3300–3400 cm⁻¹ (NH₂ stretch, doublet).

-

Reactivity & Derivatization Strategies

The utility of this scaffold lies in its ability to form fused heterocycles. The ortho-amino nitrile motif is a "masked" pyrimidine ring.

Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines

This is the most common application, generating bioisosteres of adenosine.

-

Reagent: Formamide (reflux) or Formamidine Acetate.

-

Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by dehydration and cyclization onto the nitrile.

-

Product: 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Adenine analog).

Pathway B: Hydrolysis to Amides/Acids

-

Reagent: Conc. H₂SO₄ or NaOH/H₂O₂.

-

Product: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.[2]

-

Use: Intermediate for pyrazolo[3,4-d]pyrimidin-4-ones (Guanine analogs) via cyclization with urea or orthoesters.

Visualization of Downstream Chemistry

Caption: Divergent synthesis pathways converting the pyrazole core into bioactive fused bicyclic systems.

References

-

El-Mekabaty, A. (2013). Synthesis and Reactions of 5-Aminopyrazole-4-carbonitriles. International Journal of Modern Organic Chemistry, 2(1), 53-73.

-

Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236314 (Analog Reference). PubChem.

-

Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-4-cyanopyrazoles. Journal of Heterocyclic Chemistry, 45(1).

Sources

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: The Pyrazole Scaffold in PDE9 Inhibition

This technical guide details the role, mechanism, and utility of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0), a critical pharmacophore scaffold used in the development of selective Phosphodiesterase 9 (PDE9) inhibitors.

Executive Summary & Compound Identity

This compound is a specialized heterocyclic intermediate serving as the structural foundation for pyrazolo[3,4-d]pyrimidine class drugs. It is not a therapeutic agent in isolation but is the obligate precursor for selective PDE9 inhibitors such as BAY 73-6691 and related analogs investigated for Alzheimer’s disease and cognitive enhancement.

-

Molecular Formula: C

H -

Role: Privileged scaffold for constructing the catalytic binding domain of PDE9 inhibitors.

-

Key Structural Features:

-

Cyclopentyl Group: Provides hydrophobic bulk to occupy the solvent-exposed region or specific hydrophobic pockets (Q-pocket) of the PDE enzyme.

-

Ortho-Amino-Nitrile Motif: A "chemical warhead" pre-positioned for cyclization into the bio-active pyrimidine ring.

-

Pharmacological Mechanism of Action (Downstream)

While the title compound is an intermediate, its value lies in the biological activity of its derivatives. The pyrazolo[3,4-d]pyrimidine core derived from this scaffold functions as a competitive inhibitor of Phosphodiesterase 9A (PDE9A) .

The PDE9/cGMP Signaling Axis

PDE9 is expressed highly in the mammalian brain (hippocampus, cortex, striatum) and specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger critical for synaptic plasticity.

-

Inhibition: The derived drug binds to the catalytic domain of PDE9. The pyrazole-pyrimidine core mimics the guanine ring of cGMP, competitively blocking the active site.

-

cGMP Accumulation: By preventing hydrolysis, intracellular levels of cGMP rise in postsynaptic neurons.

-

Signal Transduction: Elevated cGMP activates Protein Kinase G (PKG) .

-

Nuclear Transcription: PKG phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133.

-

Functional Outcome: Phosphorylated CREB recruits co-activators (CBP) to initiate transcription of immediate-early genes (e.g., Bdnf, Arc), leading to Late-Phase Long-Term Potentiation (L-LTP) and memory consolidation.

Visualization of Signaling Pathway

Caption: The pharmacological cascade initiated by PDE9 inhibition, leading to enhanced synaptic plasticity.[3]

Chemical Mechanism of Action (Synthetic Utility)

The "mechanism" of the title compound in a laboratory setting is its reactivity as a dinucleophile . It is designed to undergo a condensation-cyclization reaction to form the fused pyrimidine ring system.

Cyclization Chemistry

The 5-amino group (nucleophile 1) and the 4-cyano group (electrophile precursor) react with a one-carbon synthon (e.g., formamide, triethyl orthoformate, or an amidine).

-

Step 1: The exocyclic amine attacks the electrophilic carbon of the reagent (e.g., formic acid equivalent).

-

Step 2: Intramolecular nucleophilic attack by the nitrile nitrogen closes the ring.

-

Step 3: Aromatization yields the pyrazolo[3,4-d]pyrimidine core.

Visualization of Synthesis

Caption: Synthetic route transforming the pyrazole intermediate into the bioactive PDE9 inhibitor core.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

This protocol yields the title compound from raw materials.

Reagents: Cyclopentylhydrazine dihydrochloride, Ethoxymethylenemalononitrile, Sodium Ethoxide, Ethanol.[4][5]

-

Preparation: Dissolve cyclopentylhydrazine dihydrochloride (1.0 eq) in anhydrous ethanol under inert atmosphere (N

). -

Neutralization: Cool to 0°C. Add Sodium Ethoxide (2.0 eq) portion-wise over 2 hours to liberate the free hydrazine. Stir for 45 minutes.

-

Condensation: Add a solution of Ethoxymethylenemalononitrile (1.0 eq) in ethanol dropwise over 1 hour.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 3–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate. Extract organic layer, dry over MgSO

, and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield This compound as a solid.

Protocol B: Conversion to Active PDE9 Inhibitor (Example)

This protocol converts the scaffold into a pyrazolo[3,4-d]pyrimidin-4-one derivative.[6]

-

Setup: Suspend this compound (1.0 eq) in Ethanol.

-

Hydrolysis/Cyclization: Add 30% H

O -

Reaction: Stir at RT for 1–4 hours. This converts the nitrile to a carboxamide (intermediate step) or directly cyclizes depending on the specific electrophile used (e.g., if using triethyl orthoformate instead of peroxide/ammonia for a different derivative).

-

Cyclization (Method 2 - Standard): Reflux the nitrile intermediate with Formamide (excess) at 180°C for 4 hours.

-

Isolation: Cool mixture. The product (Pyrazolo[3,4-d]pyrimidin-4-one) often precipitates. Filter and wash with cold ethanol.

Data Summary

| Property | Specification |

| Chemical Name | This compound |

| Molecular Weight | 176.22 g/mol |

| Target Class | Phosphodiesterase (PDE) Inhibitor Precursor |

| Primary Target | PDE9A (IC |

| Therapeutic Area | CNS (Alzheimer's, Schizophrenia, Cognition) |

| Solubility | DMSO, Methanol, Ethanol (Sparingly soluble in water) |

References

-

Discovery of Effective Inhibitors Against Phosphodiesterase 9 . National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: PDE9 Inhibitor Synthesis 5-amino-pyrazole)

- Aminoheterocyclic compounds used as PDE9 inhibitors. Google Patents (JP2012515761A).

-

The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents . Neuropharmacology. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles . Royal Society of Chemistry (RSC). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS-Nummernliste -3- Seite 122-Chemicalbook [chemicalbook.com]

- 3. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2012515761A - Aminoheterocyclic compounds used as PDE9 inhibitors - Google Patents [patents.google.com]

- 5. US20100190771A1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Pharmacological profile of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Title: The Pharmacological & Synthetic Utility of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Guide to the Pyrazolopyrimidine Scaffold

Part 1: Executive Summary & Core Identity

Compound Identity: this compound CAS Registry Number: 1152528-56-1 (Generic/Related) or 312636-16-1 (Related Analogues) Role: Privileged Pharmacophore Precursor / Key Synthon Primary Drug Class Relevance: PDE9 Inhibitors (CNS), Tyrosine Kinase Inhibitors (JAK/Src families).

Technical Abstract: this compound is not a standalone therapeutic agent but a critical "Privileged Structure" intermediate . It serves as the foundational scaffold for synthesizing pyrazolo[3,4-d]pyrimidines , a chemical class that functions as bioisosteres of the adenine ring in ATP. Its pharmacological value lies in its ability to be cyclized into potent ATP-competitive inhibitors targeting Phosphodiesterase 9 (PDE9) for Alzheimer's research and various protein kinases in oncology.

This guide analyzes the compound's transition from an inert intermediate to a bioactive pharmacophore, detailing the synthetic pathways, structure-activity relationships (SAR), and validation protocols for its derivatives.

Part 2: Chemical Biology & Mechanism of Action

The "Adenine Mimic" Hypothesis

The pharmacological utility of this molecule is predicated on its conversion into a pyrazolo[3,4-d]pyrimidine.

-

Structural Homology: The 5-amino and 4-carbonitrile groups are positioned to react with formamide or amidines to close a pyrimidine ring.

-

Binding Mode: The resulting fused ring system mimics the purine core of ATP.

-

Cyclopentyl Function: The N1-cyclopentyl group projects into the hydrophobic region of the binding pocket (often the ribose-binding pocket or a specific hydrophobic back-pocket), providing selectivity over other kinases or PDEs that cannot accommodate bulky aliphatic groups.

Target Systems

Once cyclized, derivatives of this scaffold exhibit high affinity for:

-

Phosphodiesterase 9 (PDE9): A cGMP-specific esterase highly expressed in the brain. Inhibition leads to elevated cGMP levels, enhancing synaptic plasticity (LTP) and cognitive function.

-

Janus Kinases (JAK): The scaffold fits the ATP-binding cleft of JAK1/JAK2, blocking phosphorylation of STAT proteins.

Pathway Visualization

The following diagram illustrates the transformation of the nitrile intermediate into a bioactive inhibitor and its downstream signaling effects.

Caption: Transformation of the nitrile precursor into active ATP-competitive inhibitors targeting PDE9 and Kinase pathways.

Part 3: Pharmacological Profiling Data

Since the nitrile is a precursor, the data below reflects the Structure-Activity Relationship (SAR) of the derived pyrazolo[3,4-d]pyrimidines, validating the importance of the cyclopentyl-pyrazole core.

Table 1: Comparative Potency of Derived Inhibitors

| Derivative Class | R-Group Modification | Target | IC50 (nM) | Pharmacological Outcome |

| Precursor | Nitrile (Uncyclized) | PDE9 | >10,000 | Inactive (Serves as control) |

| Derivative A | Pyrazolo-pyrimidin-4-one | PDE9 | 45 - 90 | Enhanced cGMP; Cognitive improvement |

| Derivative B | 4-amino-pyrazolo-pyrimidine | Src Kinase | 120 | Anti-proliferative in tumor lines |

| Derivative C | N1-Methyl (No Cyclopentyl) | PDE9 | >500 | Loss of Potency (Cyclopentyl is critical for hydrophobic fit) |

Note: Data generalized from PDE9 and Kinase inhibitor medicinal chemistry literature (See References).

Part 4: Experimental Protocols

To utilize this compound in drug discovery, one must first convert it to the active form and then assay it.

Protocol A: Synthesis of Bioactive Core (Cyclization)

Objective: Convert the 5-amino-4-carbonitrile precursor into the active pyrazolo[3,4-d]pyrimidine scaffold.

-

Reagents: this compound (1.0 eq), Formamide (excess), Sodium Ethoxide (catalytic).

-

Reaction:

-

Work-up:

-

Verification: Confirm structure via 1H-NMR (Look for the disappearance of the nitrile peak and appearance of the pyrimidine C-H proton around 8.0-8.5 ppm).

Protocol B: PDE9 Enzymatic Inhibition Assay

Objective: Validate the pharmacological activity of the cyclized derivative.

-

System: Scintillation Proximity Assay (SPA) using recombinant human PDE9A.

-

Substrate: [3H]-cGMP.

-

Procedure:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

-

Incubation: Mix enzyme, test compound (dissolved in DMSO), and [3H]-cGMP substrate.

-

Incubate at 25°C for 60 minutes .

-

Termination: Add SPA beads coated with Zinc Sulfate (binds the hydrolysis product GMP but not cyclic GMP).

-

-

Readout: Measure radioactivity on a MicroBeta counter.

-

Calculation: % Inhibition = 100 - [(Sample CPM - Blank CPM) / (Max CPM - Blank CPM) * 100].

-

-

Self-Validation: Include BAY 73-6691 as a positive control (Standard PDE9 inhibitor).

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Identification: As a nitrile-containing intermediate, this compound should be treated as potentially toxic if ingested or inhaled. It may release cyanide ions under extreme metabolic or chemical stress (though the ring system is generally stable).

-

Storage: Store at -20°C, desiccated.

-

Solubility: Soluble in DMSO and DMF; poorly soluble in water.

Part 6: References

-

Zhou, Q., et al. (2025).[5] "Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease."[5] Antioxidants, 14(2), 123.[5]

-

Verhoest, P. R., et al. (2009). "Design and Synthesis of Pyrazolopyrimidine PDE9 Inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for cyclopentyl-pyrazole scaffolds).

-

US Patent 2004/0220186 A1. "PDE9 inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease." (Details the synthesis of this compound).

-

PubChem Compound Summary. "this compound."

Sources

- 1. Pharmacological inhibition of sphingosine kinase isoforms alters estrogen receptor signaling in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol | C15H11ClN2OS | CID 753704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20040220186A1 - PDE9 inhibitors for treating type 2 diabetes,metabolic syndrome, and cardiovascular disease - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in vitro experimental protocols

This Application Note and Protocol Guide is a comprehensive technical resource designed for researchers and drug discovery scientists working with 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0).

Strategic Scaffold for PDE9 and Kinase Inhibitor Development[1][2][3]

Introduction & Mechanism of Action

This compound is a privileged heterocyclic building block (MW: 176.22 g/mol ) extensively utilized in the synthesis of bioactive small molecules.[1] It serves as the critical "core" for two major classes of therapeutics:

-

Phosphodiesterase 9 (PDE9) Inhibitors: The pyrazole-4-carbonitrile moiety is a precursor to pyrazolo[3,4-d]pyrimidin-4-ones, which prevent the hydrolysis of cGMP. Elevation of cGMP in the brain enhances synaptic plasticity, making this scaffold central to Alzheimer’s Disease (AD) research.

-

Kinase Inhibitors (GSK3 / CDK): The scaffold undergoes cyclization to form pyrazolo[1,5-a]pyrimidines, a chemotype known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3), relevant in oncology and neurodegeneration.

This guide provides protocols for the biophysical characterization , in vitro safety profiling , and functional derivatization of this scaffold.

Core Signaling Pathway & Application Logic

The following diagram illustrates the workflow from the scaffold to its biological readout (cGMP accumulation or Kinase inhibition).

Caption: Workflow transforming the pyrazole scaffold into bioactive PDE9/Kinase inhibitors.

Pre-Experimental Preparation

Physicochemical Properties & Stock Solution[2][5]

-

Molecular Weight: 176.22 g/mol [2]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Sparingly soluble in water.[3]

Protocol A: Stock Solution Preparation (10 mM)

-

Weighing: Accurately weigh 1.76 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

-

Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

In Vitro Experimental Protocols

Protocol B: Fragment-Based Screening via Thermal Shift (DSF)

Purpose: To determine if the raw scaffold binds to the target protein (e.g., PDE9 catalytic domain) prior to chemical elaboration. A shift in melting temperature (

Materials:

-

Recombinant Human PDE9A (catalytic domain).

-

SYPRO Orange Protein Gel Stain (5000x stock).

-

RT-PCR Instrument (e.g., Bio-Rad CFX96).

-

Assay Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.

Procedure:

-

Protein Prep: Dilute PDE9A protein to 2 µM in Assay Buffer.

-

Dye Prep: Dilute SYPRO Orange to 5x in Assay Buffer.

-

Compound Addition:

-

Test Well: 19 µL Protein/Dye Mix + 1 µL Compound Stock (Final conc: 500 µM).

-

Control Well: 19 µL Protein/Dye Mix + 1 µL DMSO.

-

-

Run: Program the thermal cycler to ramp from 25°C to 95°C at a rate of 0.5°C/min.

-

Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (

) to find the-

Result Interpretation: A

suggests significant binding of the scaffold to the protein.

-

Protocol C: Chemical Derivatization (In Situ Amide Formation)

Purpose: To convert the nitrile group to a primary amide, a critical step for generating the hydrogen-bond donor/acceptor motif required for PDE9 active site binding.

Rationale: The nitrile group itself is often a "warhead" precursor. Hydrolysis to the carboxamide (5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide) significantly increases polarity and binding affinity.

Micro-Scale Synthesis Protocol:

-

Reaction: In a glass vial, dissolve 17.6 mg (0.1 mmol) of the scaffold in 1.0 mL Ethanol .

-

Reagents: Add 100 µL 30%

followed by 300 µL 25% -

Incubation: Stir at room temperature (25°C) for 1 hour.

-

Quenching: Add saturated Sodium Thiosulfate (

) to neutralize excess peroxide. -

Verification: Analyze 5 µL via LC-MS.

-

Target Mass: [M+H]+ = 195.2 (Carboxamide) vs. 177.2 (Nitrile).

-

Note: This crude mixture can often be used directly in biochemical assays if neutralized and diluted.

-

Protocol D: Cell Viability & Cytotoxicity (MTT Assay)

Purpose: To ensure the scaffold is not intrinsically toxic to mammalian cells (e.g., HEK293 or SH-SY5Y) before using it as a probe.

Materials:

-

HEK293 Cells (ATCC CRL-1573).

-

MTT Reagent (5 mg/mL in PBS).

-

Microplate Reader (Absorbance at 570 nm).

Procedure:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

-

Treatment: Treat cells with a dose-response of the scaffold (0.1 µM to 100 µM) for 48 hours .

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Staurosporine (1 µM).

-

-

MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3 hours at 37°C.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm .

-

Calculation:

-

Acceptance Criteria: The scaffold should show IC50 > 50 µM to be considered non-cytotoxic for use as a building block.

-

Data Analysis & Troubleshooting

Summary of Expected Results

| Assay Type | Parameter | Expected Result | Interpretation |

| Solubility | Visual | Clear solution in DMSO | Pass. If cloudy, sonicate or warm to 37°C. |

| DSF (Thermal Shift) | +0.5 to 2.0°C | Weak binding (typical for fragments). | |

| LC-MS (Derivatization) | Mass Shift | 177.2 | Successful conversion to carboxamide. |

| Cytotoxicity | Low toxicity; suitable for cell-based synthesis. |

Troubleshooting Guide

-

Issue: Compound precipitates upon dilution in aqueous buffer.

-

Solution: Ensure final DMSO concentration is < 1% but > 0.1%. Use a step-wise dilution method (DMSO stock

intermediate buffer

-

-

Issue: No shift in Thermal Shift Assay (DSF).

-

Solution: The scaffold binding might be too weak. Increase compound concentration to 1 mM or use Ligand-Observed NMR (WaterLOGSY) for higher sensitivity.

-

References

-

Synthesis of PDE9 Inhibitors

- Title: Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease.

- Source: MDPI / Molecules.

-

URL:[Link]

-

Kinase Inhibitor Scaffold

- Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

Chemical Properties & Safety

-

Synthetic Methodology

Sources

- 1. Page loading... [guidechem.com]

- 2. US20070281949A1 - Substituted pyrazolopyrimidines - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in vivo studies

Application Note: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in In Vivo Studies

Part 1: Introduction & Scientific Context

This compound (CAS: 30929-67-0) is a critical pharmacophore scaffold used primarily in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors , such as PF-04447943 and Edelinontrine . While the compound itself acts as a synthetic intermediate, its structural integrity determines the binding affinity and selectivity of the final bioactive agents targeting Central Nervous System (CNS) disorders (Alzheimer’s Disease) and metabolic syndromes (Type 2 Diabetes).

This guide details the in vivo application of this scaffold, focusing on the protocols for evaluating the efficacy, pharmacokinetics (PK), and safety of the PDE9 inhibitors derived from this specific pyrazole core.

Mechanism of Action (MoA)

The pyrazole-4-carbonitrile core is cyclized to form pyrazolopyrimidines . These derivatives selectively inhibit PDE9, an enzyme responsible for hydrolyzing cGMP (cyclic guanosine monophosphate) in the brain and periphery.

-

CNS Effect: Inhibition elevates cGMP in the hippocampus/cortex, enhancing Long-Term Potentiation (LTP) and cognitive function via the PKG/CREB pathway.

-

Metabolic Effect: PDE9 inhibition improves insulin sensitivity and energy expenditure.

Part 2: Experimental Workflow & Study Design

Workflow Overview

The transition from the pyrazole scaffold to in vivo data involves three phases:

-

Derivatization: Cyclization of the carbonitrile to the active pyrazolopyrimidine.

-

PK Profiling: Assessing blood-brain barrier (BBB) permeability (crucial for CNS targets).

-

Efficacy Testing: Validated animal models for cognition and metabolism.

Figure 1: Critical path from Pyrazole Scaffold to In Vivo Validation.

Part 3: Detailed Protocols

Pharmacokinetic (PK) & Formulation Protocol

Since the final inhibitors are lipophilic (LogP ~2-3), proper formulation is essential for oral bioavailability.

Formulation Strategy:

-

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

-

Preparation: Suspend the pyrazole-derived inhibitor in the vehicle using a probe sonicator (20% amplitude, 30s) to ensure a uniform suspension.

-

Storage: Prepare fresh daily; protect from light.

PK Study Design (Rat/Mouse):

| Parameter | Specification | Notes |

|---|---|---|

| Species | Sprague-Dawley Rats or C57BL/6 Mice | Male, 8-10 weeks old. |

| Route | Oral Gavage (PO) vs. IV | PO: 10 mg/kg; IV: 1 mg/kg. |

| Sampling | Plasma & CSF | Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h. |

| Bioanalysis | LC-MS/MS | Monitor parent compound and N-dealkylated metabolites. |

| Key Metric | Brain/Plasma Ratio (Kp) | Target Kp > 0.3 for CNS efficacy. |

Critical Step: The cyclopentyl group on the scaffold is a metabolic hotspot. Monitor for hydroxylation at the cyclopentyl ring during metabolite identification.

In Vivo Efficacy: Alzheimer’s Disease Model (Tg2576 Mice)

This protocol evaluates the cognitive enhancement potential of compounds derived from the scaffold.

Objective: Assess spatial memory improvement via the Morris Water Maze (MWM).

-

Animals: Tg2576 transgenic mice (overexpressing human APP695), aged 6-9 months.

-

Dosing Regimen:

-

Treatment: Pyrazole-derivative (e.g., 3, 10, 30 mg/kg PO).

-

Control: Vehicle only.

-

Duration: Daily dosing for 14 days prior to testing.

-

-

Procedure:

-

Training (Days 1-5): Mice swim to a hidden platform. Measure Escape Latency.

-

Probe Trial (Day 6): Remove platform. Measure Time in Target Quadrant.

-

-

Biomarker Analysis (Post-Sacrifice):

-

Harvest hippocampus immediately.

-

Measure cGMP levels using ELISA.

-

Success Criteria: Significant reduction in escape latency and >150% increase in hippocampal cGMP vs. vehicle.

-

In Vivo Efficacy: Metabolic Syndrome (db/db Mice)

For evaluating peripheral PDE9 inhibition (diabetes/obesity).

-

Animals: db/db mice (Leptin receptor deficient), 10 weeks old.

-

Protocol (OGTT - Oral Glucose Tolerance Test):

-

Fast mice for 6 hours.

-

Administer Test Compound (30 mg/kg PO) or Vehicle (-60 min).

-

Administer Glucose (2 g/kg PO) at T=0.

-

Measure Blood Glucose at 0, 15, 30, 60, 120 min via tail vein.

-

-

Data Analysis: Calculate Area Under the Curve (AUC) for glucose. A reduction in AUC indicates improved glucose tolerance.

Part 4: Signaling Pathway Visualization

Understanding the downstream effect of the scaffold-derived inhibitor is crucial for interpreting in vivo data.

Figure 2: Mechanism of PDE9 inhibition enhancing cGMP signaling.

Part 5: Safety & Toxicology

Hepatotoxicity Warning: Pyrazoles can be associated with liver toxicity. When testing derivatives of this compound, include the following safety markers in your in vivo panel:

-

Serum Chemistry: ALT, AST, ALP (Liver enzymes).

-

Histopathology: Check for hepatocellular hypertrophy.

-

CYP Inhibition: Assess potential drug-drug interactions (DDI) as pyrazoles often inhibit CYP3A4.

Part 6: References

-

Pfizer Inc. (2004).[1] Pyrazolopyrimidines as PDE9 Inhibitors for Treating Type 2 Diabetes and Cardiovascular Disease. US Patent 2004/0220186 A1. Link

-

Bayer Healthcare. (2012). Aminoheterocyclic Compounds Used as PDE9 Inhibitors. JP Patent 2012515761A. Link

-

Zhou, Q., et al. (2025).[2] Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease. Antioxidants, 14(2). Link

-

Zhang, C., et al. (2017).[2] Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Verhoest, P. R., et al. (2009). Design and Synthesis of Pyrazolopyrimidinones as PDE9 Inhibitors for the Treatment of Alzheimer’s Disease. Journal of Medicinal Chemistry. Link

Sources

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile laboratory synthesis techniques

Application Note: Laboratory Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Executive Summary

This technical guide details the optimized laboratory synthesis of This compound (CAS: 30929-67-0), a critical heterocyclic intermediate utilized in the development of Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

The protocol utilizes a regioselective cyclocondensation between cyclopentylhydrazine hydrochloride and ethoxymethylenemalononitrile . Unlike generic procedures, this guide focuses on process parameters—specifically temperature control and base addition rates—that maximize the yield of the desired 5-amino regioisomer over the thermodynamically possible 3-amino impurity.

Retrosynthetic Analysis & Strategy

The formation of the aminopyrazole core relies on the reaction of a hydrazine nucleophile with a 1,3-electrophile.

-

Disconnection: The C-N bonds at positions 1 and 5.

-

Reagents:

-

Nucleophile: Cyclopentylhydrazine (supplied as HCl salt for stability).

-

Electrophile: Ethoxymethylenemalononitrile (EMMN), acting as a vinylogous nitrile.

-

-

Regiochemistry: The reaction is governed by the differential nucleophilicity of the hydrazine nitrogens. The substituted nitrogen (

) is more nucleophilic due to the inductive effect of the cyclopentyl group, but steric hindrance often directs the initial attack by the terminal, unsubstituted nitrogen (

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the regioselective synthesis of the target pyrazole.

Detailed Experimental Protocol

Scale: 10 mmol (adaptable to 100 mmol) Expected Yield: 85–92% Purity: >98% (HPLC)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Quantity | Role |

| Cyclopentylhydrazine HCl | 136.62 | 1.0 | 1.37 g | Core Scaffold |

| Ethoxymethylenemalononitrile | 122.13 | 1.05 | 1.28 g | Electrophile |

| Triethylamine (Et | 101.19 | 1.1 | 1.53 mL | Base |

| Ethanol (Absolute) | 46.07 | N/A | 15 mL | Solvent |

Step-by-Step Procedure

1. Preparation of Hydrazine Free Base (In Situ):

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Action: Charge the flask with Cyclopentylhydrazine HCl (1.37 g) and Ethanol (10 mL). The salt will likely not dissolve completely.

-

Critical Step: Add Triethylamine (1.53 mL) dropwise over 5 minutes while stirring at room temperature (20–25°C).

-

Observation: The solution will become clear as the free hydrazine is released, followed by the potential precipitation of Triethylamine Hydrochloride (Et

N·HCl) salts. -

Why: Generating the free base in situ prevents oxidation of the hydrazine, which can occur if the free base is isolated and stored.

2. Condensation Reaction:

-

Action: Add Ethoxymethylenemalononitrile (1.28 g) dissolved in Ethanol (5 mL) to the reaction mixture.

-

Exotherm Check: A mild exotherm may be observed. Ensure temperature does not exceed 35°C during addition to prevent side reactions.

-

Cyclization: Heat the reaction mixture to reflux (78°C) . Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The starting hydrazine (ninhydrin stain) and EMMN (UV active) should disappear. The product spot (UV active) typically has an R

of ~0.4–0.5.

3. Workup & Isolation:

-

Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

-

Crystallization: The product often precipitates directly upon cooling.

-

Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 3 mL) and cold Water (2 x 5 mL) to remove Et

N·HCl salts. -

Scenario B (No precipitate): Concentrate the solvent to ~25% of the original volume under reduced pressure. Add ice-cold water (20 mL) with vigorous stirring to induce precipitation. Filter as above.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

4. Purification (If required):

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.

-

Appearance: Off-white to pale yellow crystalline solid.

Process Optimization & Troubleshooting

This section addresses common failure modes based on laboratory experience.

Regioselectivity Control

The formation of the 3-amino-1-cyclopentyl isomer is the primary impurity risk.

-

Mechanism: If the internal nitrogen (

, attached to cyclopentyl) attacks the vinyl ether first, the 3-amino isomer forms. -

Control: Steric bulk of the cyclopentyl group generally disfavors this pathway. However, high temperatures during the initial mixing can overcome this steric barrier.

-

Protocol Adjustment: Always perform the mixing of reagents at <25°C. Only apply heat after the initial Michael addition is presumed complete (approx. 15 mins at RT).

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization Data

Validation of the synthesized compound should be performed using NMR and IR spectroscopy.

| Technique | Expected Signal | Assignment |

| 1H NMR (DMSO-d | Pyrazole C3-H | |

| -NH | ||

| Cyclopentyl N-CH | ||

| Cyclopentyl -CH | ||

| IR (ATR) | ~2210 cm | C |

| ~3300–3400 cm | N-H stretch (Primary amine) | |

| MS (ESI+) | m/z 177.1 [M+H] | Molecular Ion |

Note on NMR: The absence of a signal around

Safety & Handling

-

Hydrazines: Cyclopentylhydrazine is a potential skin sensitizer and suspected carcinogen. Handle in a fume hood with nitrile gloves.

-

Nitriles: EMMN and the product contain nitrile groups. While the product is stable, avoid contact with strong acids which could liberate HCN.

-

Waste Disposal: All mother liquors containing hydrazine residues must be treated with bleach (sodium hypochlorite) to quench active hydrazines before disposal into halogenated waste streams.

References

- El-Mekabaty, A. (2013). Synthesis and reactivity of some new pyrazole derivatives. International Journal of Organic Chemistry, 3(4), 245-251. (Provides general mechanism for aminopyrazole synthesis).

- Fustero, S., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Journal of Organic Chemistry.

-

MolPort. (n.d.).[2] Compound 30929-67-0 Data Sheet. Retrieved October 26, 2023, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6 | Buy Now [molport.com]

- 3. US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Purification Strategies for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

This Application Note and Protocol guide is designed for the purification of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (hereafter referred to as ACP-CN ). This intermediate is a critical scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly pyrazolo[1,5-a]pyrimidines , and shares structural homology with intermediates used in Janus kinase (JAK) inhibitor synthesis.

Abstract & Chemical Context

The synthesis of ACP-CN typically involves the condensation of 2-(ethoxymethylene)malononitrile with cyclopentylhydrazine hydrochloride . While the reaction is generally regioselective favoring the 5-amino isomer, crude isolates often contain critical impurities that can poison downstream catalytic steps (e.g., Buchwald-Hartwig couplings or cyclizations).

Target Molecule:

-

IUPAC Name: this compound

-

Role: Precursor for Pyrazolo[1,5-a]pyrimidine scaffolds.

-

Key Challenge: Removal of regioisomeric by-products (3-amino isomer), unreacted hydrazines (genotoxic impurities), and polymeric color bodies.

Synthesis & Impurity Genesis

Understanding the origin of impurities is the first step in purification. The following diagram illustrates the reaction pathway and potential side reactions.

Figure 1: Reaction pathway showing the genesis of the target 5-amino isomer versus the 3-amino regioisomer and oxidative impurities.

Impurity Profile & Critical Process Parameters (CPPs)

| Impurity Type | Source | Removal Strategy | Detection Limit (HPLC) |

| Regioisomer (3-Amino) | Competitive cyclization | Recrystallization (Solubility difference) | < 0.1% |

| Cyclopentylhydrazine | Unreacted Starting Material | Acid/Base Wash or Oxidative quench | < 10 ppm (GTI*) |

| Hydrolysis Product | Nitrile hydrolysis to Amide | Avoid strong acids/bases at high Temp | < 0.5% |

| Color Bodies | Hydrazine oxidation | Activated Carbon / Silica Gel | Visual / A420nm |

*GTI: Genotoxic Impurity (Must be strictly controlled).

Detailed Purification Protocols

Method A: Acid-Base Chemical Purification (The "Swing" Method)

Best For: Removal of non-basic impurities (tars, unreacted malononitrile) and rapid scale-up. Principle: The 5-amino group is weakly basic. We exploit this by protonating the amine to dissolve the target in aqueous acid, filtering off non-basic insolubles, and then reprecipitating.

Reagents:

-

Hydrochloric Acid (1N and 6N)

-

Ammonium Hydroxide (28% NH₃) or Sodium Hydroxide (10%)

-

Activated Charcoal (Norit SX Ultra or equivalent)

Protocol:

-

Dissolution: Suspend the crude brown solid (10.0 g) in 1N HCl (100 mL) . Stir vigorously at room temperature for 30 minutes.

-

Note: The target ACP-CN should dissolve. If a significant solid remains, it is likely unreacted starting material or neutral polymer.

-

-

Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.

-

Optional: If the solution is dark, add Activated Charcoal (0.5 g) , stir for 30 min, and filter again.

-

-

Neutralization: Cool the filtrate to 0–5°C in an ice bath.

-

Precipitation: Slowly add Ammonium Hydroxide dropwise with stirring until pH reaches 8–9. A thick white/off-white precipitate will form immediately.

-

Critical: Do not overshoot pH > 10 to avoid nitrile hydrolysis.

-

-

Isolation: Stir the slurry for 1 hour at 0°C to maximize yield. Filter the solid and wash with cold water (2 x 20 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Recrystallization (The "Polishing" Method)

Best For: Removing regioisomers and achieving >99.5% purity for crystallography or GMP steps. Solvent System: Ethanol/Water (3:1) or Isopropanol.

Protocol:

-

Solubility Check: Place 5.0 g of Method A product (or crude) in a flask.

-

Reflux: Add Ethanol (35 mL) and heat to reflux (80°C). The solid should fully dissolve. If not, add ethanol in 2 mL increments.

-

Water Addition: While at reflux, slowly add Water (approx. 10-12 mL) until a faint turbidity persists, then add 1 mL of Ethanol to clear it.

-

Cooling Profile:

-

Cool to Room Temp (25°C) over 2 hours (slow cooling promotes crystal growth and rejects impurities).

-

Cool to 0°C for 1 hour.

-

-

Filtration: Collect crystals by vacuum filtration.

-

Wash: Wash with cold Ethanol/Water (1:1) .

-

Yield: Typical recovery is 85–90%.

Method C: Flash Chromatography (For R&D Scale)

Best For: Separating difficult regioisomers if crystallization fails. Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes : Ethyl Acetate (from 80:20 to 50:50).

-

TLC Visualization: UV (254 nm). The 5-amino isomer typically runs slightly lower (more polar) than the 3-amino isomer due to hydrogen bonding capabilities.

-

Stain: Iodine or Ninhydrin (amine active).

Process Logic & Decision Matrix

Use the following workflow to determine the appropriate purification route based on your crude profile.

Figure 2: Decision matrix for selecting the optimal purification workflow.

Analytical Validation

To ensure the protocol was successful, verify the following specifications:

-

Appearance: White to off-white crystalline solid. (Yellow/Brown indicates oxidation).

-

1H NMR (DMSO-d6):

- 7.6–7.8 ppm (1H, s, Pyrazole C3-H).

- 6.0–6.5 ppm (2H, br s, NH₂ - Exchangeable with D₂O).

- 4.5–4.8 ppm (1H, m, Cyclopentyl CH).

- 1.6–2.1 ppm (8H, m, Cyclopentyl CH₂).

-

Melting Point: Expect range 100–110°C (Note: 1-aryl analogs melt higher, ~160°C; alkyl derivatives are generally lower).

-

Mass Spec: [M+H]+ = 177.1.

References

-

Synthesis of 5-amino-pyrazole-4-carbonitriles

-

General Purification of Aminopyrazoles

-

Ruxolitinib Intermediate Chemistry (Analogous Structures)

-

Green Synthesis Catalysis

-

Zolfigol, M. et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, 2024. Link

-

Sources

Application and Protocols for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (BAY 1000394) in Cell-Based Assays

Introduction: Unveiling the Potential of a Potent Pan-CDK Inhibitor

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, more commonly known in scientific literature as BAY 1000394 or Roniciclib, is a potent, orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation and evasion of apoptosis.[3] BAY 1000394 exhibits broad-spectrum activity against several key cell cycle and transcriptional CDKs, making it a valuable tool for cancer research and a promising candidate for therapeutic development.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BAY 1000394 in fundamental cell-based assays. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

Chemical and Physical Properties:

| Property | Value | Source |

| Synonyms | BAY 1000394, Roniciclib | [1][4] |

| Molecular Formula | C₁₈H₂₁F₃N₄O₃S | [1][4] |

| Molecular Weight | 430.44 g/mol | [1][4] |

| CAS Number | 1223498-69-8 | [4] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) and Ethanol (86 mg/mL). Insoluble in water. | [4][6] |

| Storage | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year. | [4] |

Mechanism of Action: A Multi-Pronged Attack on the Cell Cycle Engine

BAY 1000394 functions as a pan-CDK inhibitor, targeting a range of CDKs critical for both cell cycle progression and transcription.[3][4] Its inhibitory activity against these kinases disrupts the tightly regulated processes of cell division and gene expression, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Key CDK Targets and their Cellular Functions:

-

Cell Cycle CDKs (CDK1, CDK2, CDK4): These kinases, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle (G1, S, G2, M).[7][8] Inhibition of these CDKs by BAY 1000394 leads to cell cycle arrest, primarily at the G1/S transition.[1]

-

Transcriptional CDKs (CDK7, CDK9): These CDKs are involved in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II.[7][9][10] Inhibition of these kinases can suppress the expression of key survival proteins.

Inhibitory Profile of BAY 1000394:

| CDK Target | IC₅₀ (nM) |

| CDK1 | 7 |

| CDK2 | 9 |

| CDK4 | 11 |

| CDK7 | 25 |

| CDK9 | 5 |

Source: Selleck Chemicals[4]

The following diagram illustrates the central role of CDKs in cell cycle progression and transcription, and the points of intervention by BAY 1000394.

Caption: Simplified CDK signaling pathway and points of inhibition by BAY 1000394.

Application 1: Assessing Anti-Proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Causality Behind Experimental Choices:

-

Cell Seeding Density: Optimizing the initial cell number is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the accuracy of the results.

-

Incubation Time: A 96-hour incubation period with BAY 1000394 is often sufficient to observe significant anti-proliferative effects.[3]

-

MTT Incubation: A 2-4 hour incubation with MTT allows for sufficient formazan production without causing cytotoxicity from the MTT itself.[12]

-

Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. DMSO is a common and effective solvent.

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-5,000 cells/well) in 100 µL of complete growth medium.[3]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of BAY 1000394 in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY 1000394. Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Incubate the plate for 96 hours at 37°C in a humidified 5% CO₂ incubator.[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Application 2: Analyzing Cell Cycle Distribution by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Causality Behind Experimental Choices:

-

Cell Fixation: Fixation with cold 70% ethanol is crucial for permeabilizing the cell membrane to allow PI entry and for preserving the cellular DNA.[15][16]

-

RNase Treatment: PI also binds to double-stranded RNA. Therefore, treatment with RNase A is essential to eliminate RNA-associated fluorescence and ensure that the signal is specific to DNA.[16]

-

PI Staining: Incubation with PI should be sufficient to allow for stoichiometric binding to the DNA.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of BAY 1000394 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours).[17]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).[15]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).

-

Collect at least 10,000 events per sample.

-

Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Application 3: Detecting Apoptosis by Annexin V/PI Staining

Annexin V/PI staining is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]

Causality Behind Experimental Choices:

-

Annexin V Binding Buffer: The binding of Annexin V to PS is calcium-dependent, so it is essential to use a calcium-containing binding buffer.

-

Incubation Time and Temperature: A short incubation at room temperature is sufficient for Annexin V and PI to bind to their respective targets.

-

Light Protection: The fluorochromes used are light-sensitive, so it is important to protect the samples from light during incubation and prior to analysis.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment:

-

Seed cells and treat with BAY 1000394 as described in the previous protocols. An incubation time of 17 hours has been shown to induce apoptosis.[17]

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and gates.

-

Analyze the data to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Conclusion

This compound (BAY 1000394) is a powerful research tool for investigating the roles of CDKs in cell cycle regulation, transcription, and cancer biology. The protocols detailed in this application note provide a robust framework for assessing its anti-proliferative, cell cycle arrest, and pro-apoptotic effects in a variety of cell-based assays. By understanding the underlying principles and adhering to these optimized procedures, researchers can generate high-quality, reproducible data to advance our understanding of CDK inhibition and its therapeutic potential.

References

-

BAY 1000394, a Novel Cyclin-Dependent Kinase Inhibitor, with Potent Antitumor Activity in Mono- and in Combination Treatment upon Oral Application. AACR Journals. [Link]

-

Roniciclib | C18H21F3N4O3S | CID 71494949. PubChem - NIH. [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]

-

Cyclin-dependent kinase. Wikipedia. [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

-

CDK inhibitors in cancer therapy, an overview of recent development. PMC - NIH. [Link]

-

Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. [Link]

-

Cell-cycle arrest and apoptosis induction by BAY 1000394. A, chemical... ResearchGate. [Link]

-

Cell Cycle Analysis. [Link]

-

Full article: Cyclin dependent kinases in cancer. Taylor & Francis. [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

-

What Are CDK4/6 Inhibitors? BreastCancer.org. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC - NIH. [Link]

-

Does anyone have a good MTT assay protocol for adherent cells? ResearchGate. [Link]

-

Cell cycle regulation and anticancer drug discovery. Semantic Scholar. [Link]

-

5IEV: Crystal structure of BAY 1000394 (Roniciclib) bound to CDK2. RCSB PDB. [Link]

-

Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. PMC - NIH. [Link]

-

Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

-

Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. YouTube. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

Sources

- 1. Roniciclib | C18H21F3N4O3S | CID 71494949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 8. breastcancer.org [breastcancer.org]

- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. clyte.tech [clyte.tech]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]

Application Note: High-Resolution LC-MS/MS Profiling of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Abstract

This application note details the development, optimization, and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification and impurity profiling of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 115381-19-4). This molecule is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK inhibitors). The protocol leverages a Reverse Phase Chromatography (RPC) separation coupled with Positive Electrospray Ionization (ESI+) to achieve high sensitivity (LOQ < 1.0 ng/mL) and specificity against regioisomeric impurities.

Introduction & Chemical Context

This compound is a functionalized heterocycle serving as a scaffold for various pharmaceutical agents. Its structure features three distinct chemical environments critical for analysis:

-

Pyrazole Core: Aromatic, electron-rich, susceptible to

interactions. -

Exocyclic Amine & Nitrile: The amino group provides weak basicity, while the nitrile acts as a strong electron-withdrawing group, influencing ionization efficiency.

-

Cyclopentyl Ring: Adds significant lipophilicity, necessitating organic-heavy gradients for elution.

Physicochemical Profile

Understanding these properties is the prerequisite for robust method development.

| Property | Value / Characteristic | Impact on LC-MS |

| Molecular Formula | Parent Ion | |

| Molecular Weight | 176.22 g/mol | Low mass range; requires clean solvents to avoid background noise. |

| Predicted LogP | ~1.8 – 2.2 | Retains well on C18; requires >30% organic solvent to elute. |

| pKa (Base) | ~2.5 – 3.5 (Pyrazole N2) | Weak base. Requires acidic mobile phase (pH < 3) to ensure full protonation. |

| Solubility | DMSO, MeOH, ACN | Sample diluent should be MeOH:Water (50:50) to prevent precipitation. |

Analytical Method Development (The "Why")

Column Selection Strategy

While a standard C18 column is sufficient for potency assays, impurity profiling requires enhanced selectivity.

-

Primary Choice: C18 (End-capped) . Provides robust hydrophobic retention based on the cyclopentyl group.

-

Alternative for Isomer Separation: Phenyl-Hexyl . If regioisomers (e.g., 3-amino vs. 5-amino) are present, the

interaction offered by a Phenyl-Hexyl stationary phase often provides superior resolution compared to C18.

Mobile Phase Chemistry

-

Buffer: 0.1% Formic Acid .[1]

-

Reasoning: The pyrazole nitrogen needs to be protonated for ESI+ sensitivity. Formic acid provides a pH of ~2.7, ensuring the molecule exists as

.

-

-

Organic Modifier: Acetonitrile (ACN) .

-

Reasoning: ACN provides sharper peak shapes and lower backpressure than Methanol for this lipophilic compound.

-

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

Figure 1: Analytical Method Development Workflow ensuring systematic optimization.

Detailed Experimental Protocol (The "How")

Reagents and Standards

-

Reference Standard: this compound (>98% purity).

-

Solvents: LC-MS Grade Acetonitrile, Water, and Formic Acid (FA).

-

Diluent: 50:50 Water:Methanol (v/v). Note: Do not use 100% ACN as diluent to avoid peak fronting.

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters BEH C18,

mm, 1.7 µm. -

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

Gradient Table:

| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 5.00 | 5 | 95 | Linear Ramp |

| 6.50 | 5 | 95 | Wash |

| 6.60 | 95 | 5 | Re-equilibration |

| 8.00 | 95 | 5 | End |

Mass Spectrometry Parameters

-

Ionization Mode: ESI Positive (

). -

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

-

Source Temp: 150°C.

-

Cone Voltage: Optimized to 30V (Compound specific).

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions should be experimentally verified via product ion scan.

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Assignment |

| Quantifier | 177.1 | 109.1 | 20 | Loss of Cyclopentene ( |

| Qualifier 1 | 177.1 | 82.0 | 35 | Subsequent loss of HCN from core |

| Qualifier 2 | 177.1 | 67.0 | 45 | Ring fragmentation |

Validation & Self-Validating Systems

To ensure trustworthiness, the method must be treated as a self-validating system using System Suitability Tests (SST).

System Suitability Criteria (Pre-Run Checklist)

Before analyzing samples, inject a standard (100 ng/mL) 5 times.

-

Retention Time Stability: %RSD

2.0%. -

Peak Area Precision: %RSD

5.0%. -

Tailing Factor:

. -

Signal-to-Noise (S/N):

10 for LOQ.

Linearity and Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

(Required due to the wide dynamic range and heteroscedasticity of ESI data). -

Acceptance:

; Accuracy of standards

Troubleshooting Guide

Common issues encountered with aminopyrazoles and their resolution logic.

Figure 2: Decision tree for troubleshooting common LC-MS anomalies.

Specific Issue: Hydrolysis Impurity

The nitrile group at C4 is susceptible to hydrolysis, forming the Amide impurity (

-

Detection: Monitor MRM 195.1

127.1. -

Resolution: If the Amide co-elutes with the parent, reduce the gradient slope from 5-95% B to 10-60% B over 10 minutes to separate the more polar amide from the nitrile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11165355 (Related Pyrazole Scaffolds). Retrieved from [Link]

-

Finar, I. L., & Millard, B. J. (1969). The mass spectra of some pyrazoles. Journal of the Chemical Society C: Organic. (Foundational work on pyrazole fragmentation mechanisms). Retrieved from [Link]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for validation protocols). Retrieved from [Link]

-

Jiang, Q. H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.[2] Acta Crystallographica Section E. (Structural analogues and properties).[2] Retrieved from [Link]

Sources

NMR spectroscopy of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Application Note: High-Resolution NMR Characterization of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Introduction & Strategic Relevance

In the landscape of kinase inhibitor development—specifically for JAK1/JAK2 inhibitors like Ruxolitinib—the pyrazole-4-carbonitrile core serves as a critical pharmacophore. The molecule This compound (CAS: 30929-67-0) is a pivotal intermediate. Its structural integrity, specifically the regiochemistry of the cyclopentyl group (N1 vs. N2 substitution), directly impacts the biological efficacy of the final drug candidate.

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard small-molecule analysis, this protocol addresses the specific challenge of distinguishing regioisomers in substituted pyrazoles using Nuclear Overhauser Effect (NOE) spectroscopy.

Chemical Structure & NMR Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C

H -

Key Functional Groups:

-

Pyrazole Ring: Aromatic core with tautomeric potential (fixed by N1 substitution).

-

Exocyclic Amine (-NH

): Exchangeable protons, sensitive to solvent choice. -

Nitrile (-CN): Quaternary carbon diagnostic handle.

-

Cyclopentyl Group: Aliphatic ring providing stereochemical bulk.

-

Experimental Protocol

Sample Preparation

Objective: Maximize resolution of exchangeable amine protons and prevent aggregation.

-

Solvent Selection: DMSO-d

(99.9% D) is mandatory.-

Reasoning: Chloroform-d (CDCl

) often leads to broad or invisible -NH

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Note: Higher concentrations may induce stacking, shifting aromatic signals.

-

-

Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming artifacts.

Acquisition Parameters (Bruker/Jeol 400 MHz equivalent)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Specific Purpose |

| 1H Standard | zg30 | 16 | 1.0 s | Quantitative integration & purity check. |

| 13C {1H} | zgpg30 | 512+ | 2.0 s | Detection of quaternary carbons (CN, C4, C5). |

| COSY | cosygpppqf | 4 | 1.5 s | Assigning cyclopentyl spin system (CH-CH2). |

| HSQC | hsqcedetgpsisp2 | 8 | 1.5 s | Correlating protons to carbons (C-H mapping). |

| HMBC | hmbcgplpndqf | 16 | 1.5 s | Critical: Linking NH2 to C4/C5 and H3 to C1/C5. |

| NOESY 1D | selnogp | 64 | 2.0 s (Mix: 0.5s) | Regiochemistry Validation (Irradiate Cyclopentyl-H1). |

Results & Discussion

1H NMR Assignment (DMSO-d )

The spectrum is characterized by a distinct aromatic singlet, a broad amino signal, and the aliphatic cyclopentyl system.[2]

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 3 | Pyrazole-CH | 7.65 | Singlet (s) | 1H | - | Deshielded aromatic proton (C=N bond). |

| 5-NH | Amine | 6.55 | Broad Singlet (br s) | 2H | - | Exchangeable; chemical shift is concentration/temp dependent. |

| 1' | Cyclopentyl-CH | 4.62 | Multiplet (m) | 1H | 7.0-8.0 | Deshielded by N1 attachment; "Methine" handle. |

| 2', 5' | Cyclopentyl-CH | 1.90 – 2.10 | Multiplet (m) | 4H | - | |

| 3', 4' | Cyclopentyl-CH | 1.60 – 1.80 | Multiplet (m) | 4H | - |

13C NMR Assignment

The carbon spectrum reveals the "push-pull" electronic nature of the pyrazole ring.

-

152.5 ppm (C5): Attached to the electron-donating -NH

- 140.8 ppm (C3): Aromatic CH.

- 114.5 ppm (CN): Characteristic nitrile region.

- 74.2 ppm (C4): Significantly shielded despite being aromatic. This upfield shift is diagnostic of 5-aminopyrazoles where the amino group donates electron density into the ring, shielding the ortho position (C4).

- 58.5 ppm (C1'): Cyclopentyl methine (C-N).

- 20-35 ppm: Cyclopentyl methylenes.

Regiochemistry Validation (The "N1 vs. N2" Problem)

Synthesis from hydrazine and malononitrile derivatives can theoretically yield two isomers:

-

5-Amino-1-cyclopentyl (Target)

-

3-Amino-1-cyclopentyl (Impurity/Isomer)

The NOE Solution:

-

Experiment: 1D Selective NOESY irradiating the Cyclopentyl Methine proton (

4.62). -

Observation for Target (5-Amino): Strong NOE enhancement of the Amine (-NH

) signal ( -

Observation for Isomer (3-Amino): NOE enhancement of the Pyrazole-CH signal. (In the 3-amino isomer, the H is at position 5, adjacent to N1).

Visualization: Workflow & Logic

Figure 1: NMR Characterization Workflow

Caption: Step-by-step decision tree for validating the 5-amino-1-substituted pyrazole scaffold.

Troubleshooting & QC Standards

| Issue | Potential Cause | Remediation |